molecular formula C18H17F3N2O2 B2835009 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2034484-29-0

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2835009
CAS No.: 2034484-29-0
M. Wt: 350.341
InChI Key: VEKNNROCVSIWBR-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that features a benzofuran moiety, a trifluoromethyl group, and a nicotinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and appropriate alkylating agents.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.

    Nicotinamide Coupling: The final step involves coupling the benzofuran and trifluoromethyl intermediates with nicotinamide under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale reactions, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups if present, using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-(trifluoromethyl)nicotinamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the benzofuran moiety may contribute to its overall stability and bioavailability. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide: Lacks the trifluoromethyl group, which may result in different pharmacological properties.

    N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-methylnicotinamide: Contains a methyl group instead of a trifluoromethyl group, potentially affecting its chemical reactivity and biological activity.

Uniqueness

The presence of the trifluoromethyl group in N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-(trifluoromethyl)nicotinamide distinguishes it from similar compounds, potentially enhancing its pharmacokinetic properties and making it a more potent and selective agent in various applications.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2/c1-11(8-12-2-4-15-13(9-12)6-7-25-15)23-17(24)14-3-5-16(22-10-14)18(19,20)21/h2-5,9-11H,6-8H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKNNROCVSIWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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